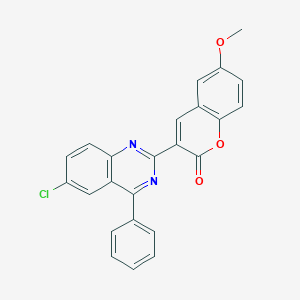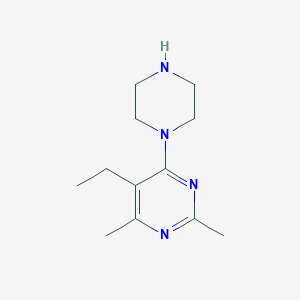
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of 6-chloro-4-phenylquinazoline with 6-methoxy-2H-chromen-2-one under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction and reagents used.
Scientific Research Applications
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the biological target.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used in cancer treatment.
Gefitinib: Another anticancer agent.
Prazosin: Used to treat hypertension.
Properties
Molecular Formula |
C24H15ClN2O3 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C24H15ClN2O3/c1-29-17-8-10-21-15(11-17)12-19(24(28)30-21)23-26-20-9-7-16(25)13-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
GYFBDUUQVFBOLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12270247.png)
![2-tert-butyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270248.png)
![4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B12270250.png)
![1-methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1H-1,3-benzodiazole](/img/structure/B12270258.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine](/img/structure/B12270269.png)
![N-ethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12270276.png)
![N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12270287.png)
![6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12270290.png)

![4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline](/img/structure/B12270298.png)
![3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B12270303.png)
![4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12270305.png)
![N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12270307.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B12270321.png)
